molecular formula C8H10N4O2 B3146478 2-(2-Hydroxybenzoyl)hydrazinecarboximidamide CAS No. 6005-61-4

2-(2-Hydroxybenzoyl)hydrazinecarboximidamide

Cat. No.: B3146478
CAS No.: 6005-61-4
M. Wt: 194.19 g/mol
InChI Key: OGUAKVCZJQAXIF-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(diaminomethylideneamino)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-8(10)12-11-7(14)5-3-1-2-4-6(5)13/h1-4,13H,(H,11,14)(H4,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUAKVCZJQAXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=C(N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Hydroxybenzoyl)hydrazinecarboximidamide involves the reaction of hydrazinecarboximidamide with 2-hydroxybenzoyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-(2-Hydroxybenzoyl)hydrazinecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Hydroxybenzoyl)hydrazinecarboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxybenzoyl)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical pathways. This inhibition can result in anti-inflammatory and anticancer effects, making it a potential therapeutic agent .

Comparison with Similar Compounds

2-(2-Hydroxybenzoyl)hydrazinecarboximidamide can be compared with other similar compounds, such as:

Biological Activity

2-(2-Hydroxybenzoyl)hydrazinecarboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₄O₂. The structure features a hydrazinecarboximidamide moiety attached to a hydroxybenzoyl group, contributing to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of cytotoxicity , antimicrobial effects , and anticancer properties .

Cytotoxicity

Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects using assays such as MTT and flow cytometry. In vitro studies demonstrated that it significantly reduces cell viability in cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Preliminary investigations indicate that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing promising results that warrant further exploration in the context of infectious diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Kinases : The compound may interact with specific kinases involved in cell signaling pathways, leading to altered phosphorylation states of target proteins, which can affect cellular functions such as proliferation and apoptosis .
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Mechanisms : The exact mechanisms underlying its antimicrobial activity are still under investigation but may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cytotoxicity : A recent study assessed the cytotoxic effects of the compound on various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma). The IC50 values ranged from 2.31 µM to 3.75 µM, indicating potent anti-proliferative effects comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Testing : In another study, the compound was tested against common bacterial pathogens. Results showed significant inhibition zones, suggesting that it may be effective as an antimicrobial agent.

Data Tables

Biological Activity Cell Line/Pathogen IC50/Effect Reference
CytotoxicityMDA-MB-2312.31 µM
CytotoxicityHepG23.75 µM
Antimicrobial ActivityE. coliSignificant inhibition zones

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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